Mass Shift of +6.03 Da Enables Unambiguous MS Internal Standard Discrimination vs. Non-Deuterated Triglyme
Triglyme-d6 (MW 184.26 g·mol⁻¹) provides a +6.03 Da mass shift relative to non-deuterated triglyme (MW 178.23 g·mol⁻¹, C₈H₁₈O₄), exceeding the established minimum threshold of 3 Da required for reliable small-molecule isotope dilution mass spectrometry [1]. By contrast, non-deuterated triglyme offers 0 Da shift and cannot serve as an internal standard for its own quantification; Triglyme-d18 (MW 196.34 g·mol⁻¹) provides a larger +18.11 Da shift that may introduce differential chromatographic retention or ionization effects in LC-MS workflows [2].
| Evidence Dimension | Molecular weight and mass shift for MS internal standard use |
|---|---|
| Target Compound Data | Triglyme-d6: MW = 184.26 g·mol⁻¹; mass shift = +6.03 Da vs. unlabeled triglyme |
| Comparator Or Baseline | Triglyme (unlabeled): MW = 178.23 g·mol⁻¹; mass shift = 0 Da; Triglyme-d18: MW = 196.34 g·mol⁻¹; mass shift = +18.11 Da |
| Quantified Difference | +6.03 Da (Triglyme-d6); +0 Da (unlabeled); +18.11 Da (Triglyme-d18) |
| Conditions | Calculated from molecular formulas: C₈H₁₂D₆O₄ (Triglyme-d6), C₈H₁₈O₄ (Triglyme), C₈D₁₈O₄ (Triglyme-d18); confirmed by vendor analytical certificates |
Why This Matters
The +6.03 Da shift is sufficient to eliminate spectral overlap with the unlabeled analyte while minimizing the risk of chromatographic retention time differences that can compromise quantification accuracy, making Triglyme-d6 a fit-for-purpose internal standard for triglyme quantification in environmental, biological, and industrial matrices.
- [1] Isotope Labeled Compound. In: Encyclopedia of Analytical Science (2nd ed.). Elsevier. 2005. (Mass shift ≥3 Da required for small-molecule IDMS.) View Source
- [2] LC-MS-MS experiences with internal standards. 2002. (Reports that deuterated internal standards may exhibit different chromatographic retention times than non-deuterated analytes, particularly with higher deuteration levels.) View Source
